molecular formula C9H9ClO4 B510477 Cloxyfonac CAS No. 6386-63-6

Cloxyfonac

Cat. No.: B510477
CAS No.: 6386-63-6
M. Wt: 216.62 g/mol
InChI Key: ZJRUTGDCLVIVRD-UHFFFAOYSA-N
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Description

Cloxyfonac, also known as [4-chloro-2-(hydroxymethyl)phenoxy]acetic acid, is a synthetic herbicide and plant growth regulator. It is typically formulated as a sodium salt and is highly soluble in water. This compound is used to control the growth of various plants and is known for its moderate toxicity to fish and aquatic invertebrates .

Scientific Research Applications

Cloxyfonac has a wide range of applications in scientific research, including:

Safety and Hazards

Cloxyfonac is moderately toxic to fish and aquatic invertebrates . It has a low mammalian oral toxicity but may be a neurotoxicant . It is also a skin, eye, and respiratory irritant .

Biochemical Analysis

Biochemical Properties

Cloxyfonac plays a significant role in biochemical reactions, particularly in plant systems. It interacts with various enzymes and proteins involved in plant growth and development. One of the key interactions is with the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids. This compound inhibits ALS, leading to a disruption in amino acid synthesis and ultimately affecting plant growth . Additionally, this compound interacts with proteins involved in cell wall synthesis, further contributing to its herbicidal activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In plant cells, it disrupts normal cell function by inhibiting key enzymes involved in amino acid synthesis. This inhibition leads to a reduction in protein synthesis, affecting cell growth and division . This compound also influences cell signaling pathways, particularly those related to stress responses, by altering the expression of stress-related genes . In animal cells, this compound has been shown to be a neurotoxicant, affecting neuronal function and potentially leading to neurotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of acetolactate synthase, inhibiting its activity and preventing the synthesis of branched-chain amino acids . This inhibition leads to a cascade of effects, including reduced protein synthesis and impaired cell growth. Additionally, this compound can induce changes in gene expression, particularly genes involved in stress responses and detoxification pathways . These molecular interactions contribute to its overall herbicidal and regulatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term impacts on cell function . In in vivo studies, the stability and persistence of this compound can influence its effectiveness and potential toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal impact on animal health, with no significant toxic effects observed . At higher doses, this compound can induce toxic effects, including neurotoxicity and organ damage . Threshold effects have been observed, where a specific dosage level triggers adverse effects, highlighting the importance of dosage regulation in its application . These findings underscore the need for careful consideration of dosage levels in both agricultural and laboratory settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid synthesis and detoxification. It interacts with enzymes such as acetolactate synthase, inhibiting its activity and disrupting the synthesis of branched-chain amino acids . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in detoxification pathways . These interactions can affect overall metabolic balance and contribute to its herbicidal activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects . The distribution of this compound within tissues can influence its overall effectiveness and potential toxicity.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with key enzymes and proteins involved in its mode of action. The specific compartments where this compound accumulates can influence its effectiveness and potential impacts on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cloxyfonac is synthesized through a series of chemical reactions involving chlorination and hydroxylationThe final step involves the esterification of the hydroxymethyl group with acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as chlorination, hydroxylation, and esterification, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cloxyfonac undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Cloxyfonac is similar to other phenoxyacetic acid derivatives such as:

This compound is unique due to its specific chemical structure, which allows it to be highly effective as a plant growth regulator and herbicide. Its moderate toxicity and specific mode of action make it a valuable tool in agricultural practices .

Properties

IUPAC Name

2-[4-chloro-2-(hydroxymethyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3,11H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRUTGDCLVIVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213294
Record name Cloxyfonac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6386-63-6
Record name Cloxyfonac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6386-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloxyfonac [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloxyfonac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-chloro-2-(hydroxymethyl)phenoxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOXYFONAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7GUT47A0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary effect of Cloxyfonac on eggplant production?

A: this compound is a plant growth regulator that effectively promotes fruit setting and development in eggplant, especially under unfavorable winter conditions like low light intensity and low temperature [, ].

Q2: How does this compound compare to other plant growth regulators in terms of eggplant yield?

A: Research indicates that this compound, when applied at a concentration of 490 mg⋅L⁻¹, resulted in a higher marketable yield of eggplant compared to other plant growth regulators like 4-CPA and CPPU []. While both this compound and 4-CPA showed similar effects on fruit set and development, this compound proved superior in enhancing yield.

Q3: What is the recommended application method for this compound in eggplant cultivation?

A: Studies suggest that spraying this compound at a concentration of 490 mg⋅L⁻¹ every five days is an effective and labor-saving approach for enhancing eggplant yield []. This spray interval was found to be as effective as daily spraying while requiring less labor.

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